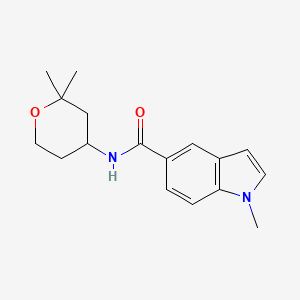

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide

Description

Indole Core

The indole moiety consists of a benzene ring fused to a five-membered pyrrole ring. The 1-methyl substitution at the pyrrole nitrogen introduces steric hindrance, which influences the molecule’s electronic distribution and potential intermolecular interactions. The carboxamide group at position 5 extends perpendicularly from the indole plane, creating a planar amide linkage that bridges the aromatic system to the tetrahydropyran group.

Tetrahydropyran Substituent

The tetrahydropyran ring adopts a chair conformation, with the two methyl groups at position 2 occupying equatorial positions to minimize steric strain. The amino group at position 4 projects axially, enabling conjugation with the amide’s carbonyl group. This spatial arrangement enhances the molecule’s rigidity and may influence its solubility profile due to the oxygen atom’s lone pairs.

Amide Linkage

The carboxamide group (-NH-C(=O)-) serves as a conformational hinge, allowing rotation about the C-N bond. However, resonance between the amide’s nitrogen lone pair and the carbonyl π-system restricts free rotation, stabilizing a planar geometry. This rigidity positions the indole and tetrahydropyran moieties in distinct spatial orientations, potentially optimizing interactions with biological targets.

Stereochemical Considerations in Tetrahydropyran Substituent Orientation

The tetrahydropyran ring introduces stereochemical complexity due to its chair conformation and the chiral center at position 4. While the 2,2-dimethyl substitution imposes symmetry, eliminating chirality at position 2, the amino group at position 4 creates a stereogenic center. However, synthetic routes described in the literature often yield racemic mixtures unless enantioselective methods are employed.

Conformational Analysis

In the chair conformation, the axial amino group at position 4 experiences 1,3-diaxial interactions with the ring’s oxygen atom and adjacent methyl groups. These interactions may favor a minor conformational shift toward a twist-boat configuration in solution, though computational studies would be required to confirm this behavior. The methyl groups at position 2 remain equatorial, minimizing steric clash with the amino substituent.

Implications for Reactivity

The stereoelectronic environment of the amino group influences its nucleophilicity. Axial orientation may hinder access to electrophilic reagents compared to equatorial positioning, potentially slowing acylation or alkylation reactions at this site. This steric shielding could explain the compound’s stability under physiological conditions, as inferred from structural analogs.

Comparative Structural Analysis with Related Indole Carboxamide Derivatives

To contextualize the uniqueness of this compound, we compare it to three structurally related indole carboxamides:

Key Observations

- Positional Isomerism : Relocating the carboxamide from position 5 to 4 (as in ) redistributes electron density across the indole ring, altering dipole moments and hydrogen-bonding capacity.

- Heterocyclic Modulation : Replacing the tetrahydropyran group with a tetrahydropyridine ring (as in carmoxirole) introduces basicity at the pyridine nitrogen, which could enhance receptor-binding affinity.

- Functional Group Interconversion : Converting the carboxamide to a carboxylic acid (as in ) eliminates the amine’s hydrogen-bond-donating capability, significantly impacting solubility and bioactivity.

These comparisons underscore how subtle structural modifications influence physicochemical properties and biological interactions, guiding rational drug design strategies.

Properties

Molecular Formula |

C17H22N2O2 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

N-(2,2-dimethyloxan-4-yl)-1-methylindole-5-carboxamide |

InChI |

InChI=1S/C17H22N2O2/c1-17(2)11-14(7-9-21-17)18-16(20)13-4-5-15-12(10-13)6-8-19(15)3/h4-6,8,10,14H,7,9,11H2,1-3H3,(H,18,20) |

InChI Key |

RXSYHSIPMYJTTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. One common route involves the formation of the tetrahydropyran ring through an oxa-6π-electrocyclization of dienones . The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts such as DABCO and halogenation agents like N-iodosuccinimide or N-bromosuccinimide .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the carboxamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkylated indoles or amides.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The tetrahydropyran ring may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide is compared below with three analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | LogP | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|---|

| This compound | Indole + tetrahydropyran | 2,2-dimethyl, 1-methyl | 2.8 | 12.5 | 45 |

| N-(tetrahydro-2H-pyran-4-yl)-1H-indole-5-carboxamide | Indole + tetrahydropyran | No methyl groups | 1.9 | 28.4 | 22 |

| 1-methyl-1H-indole-5-carboxamide | Indole | No tetrahydropyran | 1.2 | 52.0 | 8 |

| N-(cyclohexyl)-1-methyl-1H-indole-5-carboxamide | Indole + cyclohexane | Cyclohexane instead of pyran | 3.1 | 6.8 | 60 |

Key Findings :

Impact of Substituents on Lipophilicity: The 2,2-dimethyltetrahydropyran group increases logP (2.8) compared to the non-methylated pyran analog (logP 1.9), suggesting enhanced membrane permeability but reduced aqueous solubility (12.5 vs. 28.4 µg/mL) .

Metabolic Stability :

The dimethylated pyran moiety significantly improves metabolic stability (t₁/₂ = 45 min) over the simpler indole-carboxamide (t₁/₂ = 8 min), likely due to steric hindrance against cytochrome P450 enzymes.

Role of Heterocyclic Moieties :

Replacing tetrahydropyran with cyclohexane (third analog) increases logP (3.1) but reduces solubility (6.8 µg/mL), highlighting the pyran ring’s balance between lipophilicity and polarity.

Lumping Strategy Relevance :

As per , compounds with analogous scaffolds (e.g., indole-carboxamides) are often grouped in computational models due to shared reactivity patterns. However, substituent-specific differences (e.g., methyl groups) necessitate distinct reaction pathways in kinetic studies .

Research Implications and Limitations

While lumping strategies simplify modeling, the unique pharmacokinetic profile of this compound underscores the need for individualized assessment. For example, its methyl groups reduce oxidative metabolism but may introduce off-target interactions absent in simpler analogs. Further in vivo studies are required to validate these computational and in vitro findings.

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide is a complex organic compound that integrates a tetrahydropyran ring with an indole moiety. This unique structural combination is significant for its potential biological activities, particularly in medicinal chemistry and neuropharmacology. This article explores the biological activity of this compound, emphasizing its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 286.37 g/mol. The presence of both the tetrahydropyran and indole structures suggests a diverse range of interactions with biological targets, which can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₂ |

| Molecular Weight | 286.37 g/mol |

| CAS Number | 1282111-40-3 |

Neuroprotective Properties

The indole moiety in this compound is known for its interaction with various receptors in the central nervous system (CNS). Preliminary studies suggest that this compound may exhibit neuroprotective properties. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress and neuroinflammation play critical roles.

Research indicates that compounds with indole structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating disorders such as depression and anxiety. Further investigations are required to elucidate the specific mechanisms through which this compound exerts its effects on neuronal health.

Anticancer Activity

Recent studies have explored the anticancer potential of similar indole derivatives. For instance, derivatives have shown promising cytotoxic activity against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action often involves the modulation of apoptotic pathways and inhibition of tumor growth factors.

A comparative analysis of related compounds indicates that structural modifications can significantly enhance their anticancer efficacy. For example, indole-based compounds have demonstrated IC50 values ranging from 6.7 to >200 μM against human neuroblastoma cells, showcasing their potential as anticancer agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Understanding the SAR is crucial for optimizing its biological activity.

Key Steps in Synthesis

- Formation of the Indole Moiety : The initial step often involves the synthesis of the indole framework through cyclization reactions.

- Introduction of Tetrahydropyran Ring : This can be achieved through etherification or similar reactions that incorporate the tetrahydropyran structure.

- Final Coupling Reaction : The carboxamide group is introduced last to yield the final product.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

- Neuroprotective Effects : A study demonstrated that certain indole derivatives could protect neuronal cells from oxidative damage, suggesting a potential role for this compound in neuroprotection .

- Antiproliferative Activity : Research on similar compounds revealed significant antiproliferative effects against various cancer cell lines, indicating that structural features significantly influence efficacy .

- Binding Affinity Studies : Investigations into receptor binding affinities have shown promising results for indole derivatives at melatonin receptors, which could link to their neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-5-carboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling the indole-5-carboxylic acid derivative with 2,2-dimethyltetrahydro-2H-pyran-4-amine. Activation of the carboxylic acid (e.g., using HATU or EDC/HOBt) is critical for efficient amide bond formation .

- Optimization : Solvent choice (e.g., dichloromethane or methanol), temperature (reflux vs. room temperature), and catalyst selection (e.g., pyridinium p-toluenesulfonate for tetrahydropyran protection) significantly impact yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Techniques :

- NMR : 1H/13C NMR to confirm the indole, tetrahydropyran, and amide linkages.

- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation.

- X-ray Crystallography : To resolve stereochemistry of the tetrahydropyran ring if ambiguity exists .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis for C, H, N content .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-formulation studies with co-solvents (e.g., PEG-400) may enhance aqueous solubility for biological assays .

- Stability : Stable at -20°C under inert gas (N2/Ar) for long-term storage. Degradation occurs under prolonged exposure to light or acidic/basic conditions (pH < 3 or > 10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

- Approach :

- Target Profiling : Use kinase/GPCR screening panels to identify primary molecular targets.

- Dose-Response Studies : Compare IC50 values across cell lines (e.g., cancer vs. normal cells) to assess selectivity .

- Metabolite Analysis : LC-MS/MS to detect active metabolites that may contribute to off-target effects .

- Case Study : Structural analogs with similar tetrahydropyran-indole scaffolds show divergent activities depending on substituent electronic profiles (e.g., electron-withdrawing groups enhance anti-inflammatory activity) .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or LOX inhibition for anti-inflammatory studies).

- Receptor Binding : Radioligand displacement assays (e.g., 5-HT receptor subtypes linked to neurological activity) .

- In Silico Tools : Molecular docking (PDB structures) and MD simulations to predict binding modes with targets like prostaglandin synthases or tubulin .

Q. How can researchers address low bioavailability in preclinical models?

- Strategies :

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) to improve membrane permeability .

- Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles to enhance plasma half-life .

- Pharmacokinetic Parameters : Monitor Cmax, Tmax, and AUC in rodent models after oral/intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.